molecular formula C30H31ClN2O4 B10850381 MC-Cam

MC-Cam

Cat. No.: B10850381
M. Wt: 519.0 g/mol
InChI Key: LZSMGMMAKBCSRL-UHFFFAOYSA-N
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Description

Methoclocinnamox (MC-CAM) is a 14-cinnamoylamino codeinone derivative belonging to the class of 14-aminomorphinones and codeinones. Developed as a structural analog of clocinnamox (C-CAM), this compound exhibits a unique pharmacological profile characterized by partial µ-opioid receptor agonism followed by long-lasting µ-antagonist effects . Unlike its parent compound C-CAM, which is a pure µ-antagonist, this compound demonstrates partial agonist activity upon peripheral administration in vivo, with pseudo-irreversible receptor binding that results in prolonged antagonism lasting several days . Its µ-opioid receptor affinity (Ki = 0.46 nM) is comparable to C-CAM (Ki = 0.25 nM) and DOC-CAM (Ki = 0.54 nM), a dehydroxylated analog .

Properties

IUPAC Name

3-(4-chlorophenyl)-N-[3-(cyclopropylmethyl)-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31ClN2O4/c1-36-23-10-7-20-16-24-30(32-25(35)11-6-18-4-8-21(31)9-5-18)13-12-22(34)28-29(30,26(20)27(23)37-28)14-15-33(24)17-19-2-3-19/h4-11,19,24,28H,2-3,12-17H2,1H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSMGMMAKBCSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(CC4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)NC(=O)C=CC7=CC=C(C=C7)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

MC-CAM undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific application and desired outcome. The major products formed from these reactions are typically tailored to enhance the compound’s properties for electronic and optical device applications .

Scientific Research Applications

MC-CAM has a wide range of scientific research applications. It is used in the development of organic and hybrid organic-inorganic materials for electronic and optical devices. The compound’s unique properties make it suitable for use in chemistry, biology, medicine, and industry. Research at the Mitsubishi Chemical Center for Advanced Materials focuses on leveraging this compound for innovative applications in these fields .

Comparison with Similar Compounds

Key Research Findings and Contradictions

  • Metabolism and Antagonism : Early hypotheses attributed this compound’s delayed antagonism to its metabolite C-CAM . However, intracerebroventricular (i.c.v.) administration studies confirmed this compound’s intrinsic activity, independent of metabolism .
  • Structural-Activity Relationships: The 14-cinnamoylamino group is critical for high µ-affinity, while the 3-alkoxy group modulates agonist/antagonist balance . Substitution at the 2'-position (e.g., Cl, CH3) enhances agonist potency, whereas 4'-NO2 reduces efficacy .

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